molecular formula C25H39BrCl3N3OS B11985667 N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide CAS No. 302904-30-9

N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide

Cat. No.: B11985667
CAS No.: 302904-30-9
M. Wt: 615.9 g/mol
InChI Key: HJGPVEKGBCCASP-UHFFFAOYSA-N
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Description

N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide is a complex organic compound characterized by the presence of a bromoaniline group, a carbothioyl group, and a trichloroethyl group attached to a hexadecanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide typically involves multiple steps, starting with the preparation of the 4-bromoaniline derivative. This is followed by the introduction of the carbothioyl group through a reaction with carbon disulfide and an appropriate amine. The trichloroethyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with hexadecanamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The bromoaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(((4-Bromoanilino)carbothioyl)amino)methyl)benzamide
  • N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2-dichloroethyl)-4-methylbenzamide
  • N-[4-(4-bromoanilino)quinazolin-6-yl]prop-2-enamide

Uniqueness

N-(1-(((4-Bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)hexadecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloroethyl group, in particular, differentiates it from other similar compounds and may contribute to its specific reactivity and applications.

Properties

CAS No.

302904-30-9

Molecular Formula

C25H39BrCl3N3OS

Molecular Weight

615.9 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]hexadecanamide

InChI

InChI=1S/C25H39BrCl3N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(33)31-23(25(27,28)29)32-24(34)30-21-18-16-20(26)17-19-21/h16-19,23H,2-15H2,1H3,(H,31,33)(H2,30,32,34)

InChI Key

HJGPVEKGBCCASP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Br

Origin of Product

United States

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